molecular formula C26H30Cl2N4O3S B10861928 USP7-IN-10 (hydrochloride)

USP7-IN-10 (hydrochloride)

Cat. No.: B10861928
M. Wt: 549.5 g/mol
InChI Key: DLTAAJRLGMHLRJ-UHFFFAOYSA-N
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Description

USP7-IN-10 (hydrochloride) is a potent inhibitor of the enzyme ubiquitin-specific protease 7 (USP7). This compound, also known as compound 1, exhibits an IC50 value of 13.39 nM . USP7 is a deubiquitinating enzyme that plays a crucial role in various cellular processes, including protein degradation, DNA repair, and cell cycle regulation. Abnormal expression and activity of USP7 have been linked to several diseases, including cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of USP7-IN-10 (hydrochloride) involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yield and purity .

Industrial Production Methods

Industrial production of USP7-IN-10 (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The process includes purification steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

USP7-IN-10 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of USP7-IN-10 (hydrochloride) .

Scientific Research Applications

USP7-IN-10 (hydrochloride) has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of USP7 in various chemical processes.

    Biology: Employed in biological studies to investigate the function of USP7 in cellular processes such as protein degradation and DNA repair.

    Medicine: Explored as a potential therapeutic agent for treating diseases associated with abnormal USP7 activity, such as cancer. .

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting USP7

Mechanism of Action

USP7-IN-10 (hydrochloride) exerts its effects by inhibiting the activity of USP7. The compound binds to the active site of USP7, preventing it from deubiquitinating its target proteins. This inhibition leads to the accumulation of ubiquitinated proteins, which are subsequently degraded by the proteasome. The inhibition of USP7 affects various molecular pathways, including the p53-MDM2 axis, which plays a critical role in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H30Cl2N4O3S

Molecular Weight

549.5 g/mol

IUPAC Name

3-[[3-(5-chloro-3-methyl-2-piperidin-4-yloxyphenyl)-2-methylthieno[3,2-c]pyrazol-5-yl]methyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione;hydrochloride

InChI

InChI=1S/C26H29ClN4O3S.ClH/c1-13-9-14(27)10-17(22(13)34-15-5-7-28-8-6-15)21-23-18(29-30(21)4)11-16(35-23)12-31-24(32)19-20(25(31)33)26(19,2)3;/h9-11,15,19-20,28H,5-8,12H2,1-4H3;1H

InChI Key

DLTAAJRLGMHLRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2CCNCC2)C3=C4C(=NN3C)C=C(S4)CN5C(=O)C6C(C5=O)C6(C)C)Cl.Cl

Origin of Product

United States

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